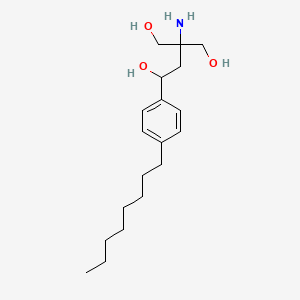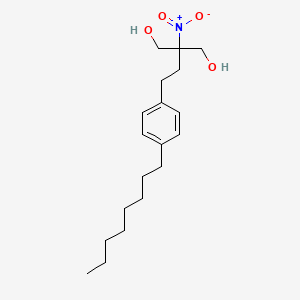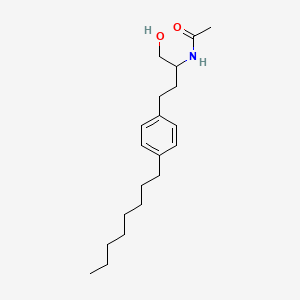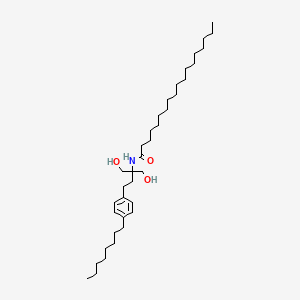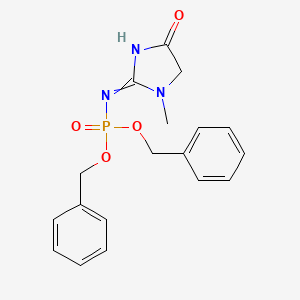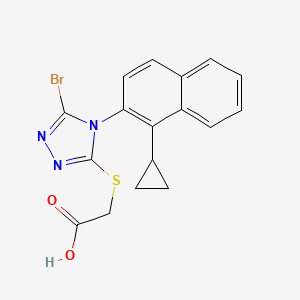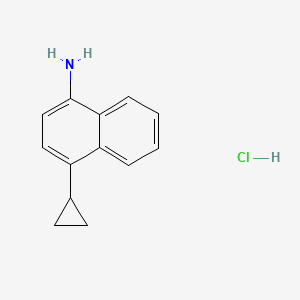
Acétate de Chlormadinone 3-hydroxy
Vue d'ensemble
Description
3-Hydroxy Chlormadinone Acetate is a synthetic progestin used for studying diverse gynecological ailments like endometriosis and dysmenorrhea . It is a derivative of chlormadinone acetate, which is a progestin that was never marketed .
Synthesis Analysis
The synthesis of 3-Hydroxy Chlormadinone Acetate involves the reaction of acetylene with a solution of this compound in toluene, previously admixed with a solution of sodium in tert-amyl alcohol, to form the 17-ethynyl-17-hydroxy compound. Hydrolysis at the 3-ethoxy linkage by heating with dilute hydrochloric acid is accompanied by rearrangement of the 3-hydroxy-3,5-diene compound to the 3-oxo-4-ene compound .Molecular Structure Analysis
The molecular formula of 3-Hydroxy Chlormadinone Acetate is C23H31ClO4 . The structure of Chlormadinone Acetate is nearly the same as those of delmadinone acetate and osaterone acetate, which similarly have A-ring modifications .Chemical Reactions Analysis
The chemical reactions of 3-Hydroxy Chlormadinone Acetate involve hydrolysis at the 3-ethoxy linkage by heating with dilute hydrochloric acid, which is accompanied by rearrangement of the 3-hydroxy-3,5-diene compound to the 3-oxo-4-ene compound .Applications De Recherche Scientifique
Biodisponibilité orale accrue
L'acétate de chlormadinone 3-OH a été étudié pour son potentiel à améliorer la biodisponibilité orale lorsqu'il est administré par un système d'administration de médicaments auto-microémulsifiant (SMEDDS). Cette approche vise à augmenter l'absorption du composé, ce qui pourrait permettre de réduire la dose clinique et de minimiser les effets indésirables {svg_1}.
Applications contraceptives
En tant que dérivé de la progestérone, l'acétate de chlormadinone 3-OH présente de forts effets progestatifs, ce qui en fait un composant fiable pour les avantages contraceptifs. Il est utilisé dans les comprimés contraceptifs oraux, souvent associé à l'éthinylestradiol, pour prévenir la grossesse {svg_2}.
Hormonothérapie substitutive ménopausique
L'acétate de chlormadinone 3-OH est utilisé dans l'hormonothérapie substitutive pour les femmes ménopausées. Ses propriétés progestatives aident à gérer les symptômes associés à la ménopause et à fournir un équilibre dans les schémas de remplacement hormonal {svg_3}.
Traitement des troubles gynécologiques
Le composé a montré des effets bénéfiques dans le traitement de divers troubles gynécologiques. Ses propriétés anti-androgènes contribuent à son efficacité dans des conditions telles que l'endométriose et les irrégularités menstruelles {svg_4}.
Maladies dépendantes des androgènes
L'acétate de chlormadinone 3-OH est utilisé dans le traitement des maladies dépendantes des androgènes comme l'acné, la dermatite séborrhéique et l'hirsutisme. Son activité anti-androgénique aide à réduire les symptômes associés à ces affections {svg_5}.
Hyperplasie prostatique et cancer de la prostate
Les effets anti-androgènes de l'acétate de chlormadinone 3-OH s'étendent également au traitement de l'hyperplasie bénigne de la prostate et du cancer de la prostate. Il aide à gérer la croissance du tissu prostatique et est considéré dans les stratégies thérapeutiques pour ces maladies {svg_6}.
Études pharmacocinétiques
Des recherches ont été menées pour comprendre la pharmacocinétique de l'acétate de chlormadinone 3-OH, y compris son absorption, sa distribution, son métabolisme et son excrétion. Ces études sont cruciales pour optimiser les dosages et comprendre le comportement du composé dans l'organisme {svg_7}.
Affinité de liaison des récepteurs
Des études comparatives ont été réalisées pour évaluer l'affinité de liaison de l'acétate de chlormadinone 3-OH et de ses métabolites aux récepteurs de la progestérone, des androgènes et des glucocorticoïdes. Comprendre ces interactions est important pour développer des thérapies ciblées {svg_8}.
Mécanisme D'action
3-Hydroxy Chlormadinone Acetate is a potent progesterone receptor (PR) agonist, a partial androgen receptor (AR) antagonist, and a weak glucocorticoid receptor (GR) antagonist . It binds to PRs, inducing the expression of progesterone-responsive genes. Additionally, it blocks ARs in target organs and reduces the activity of skin 5 alpha-reductase, thus inhibiting androgen production and signaling .
Orientations Futures
Chlormadinone Acetate, from which 3-Hydroxy Chlormadinone Acetate is derived, is used in birth control pills to prevent pregnancy, as a component of menopausal hormone therapy, in the treatment of gynecological disorders, and in the treatment of androgen-dependent conditions like enlarged prostate and prostate cancer in men and acne and hirsutism in women . It continues to be used in other countries due to its high contraceptive efficacy and tolerability . A recent study showed that low-dose chlormadinone acetate increased the persistence rate of active surveillance in patients with low-risk prostate cancer .
Analyse Biochimique
Biochemical Properties
3-Hydroxy Chlormadinone Acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to human progesterone, androgen, and glucocorticoid receptors . The binding affinities to these receptors vary, with the highest affinity observed for the progesterone and androgen receptors .
Cellular Effects
3-Hydroxy Chlormadinone Acetate has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it can inhibit testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, showing antiandrogenic activities .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy Chlormadinone Acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor .
Dosage Effects in Animal Models
The effects of 3-Hydroxy Chlormadinone Acetate vary with different dosages in animal models . At certain dosages, it has been shown to have similar progestomimetic activities and antiandrogenic activities
Metabolic Pathways
3-Hydroxy Chlormadinone Acetate is involved in various metabolic pathways. It is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation
Transport and Distribution
It is known that Chlormadinone Acetate, the parent compound, is extensively metabolized in the liver
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-WPAWLZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(CC[C@]34C)O)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184461 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-15-5 | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


